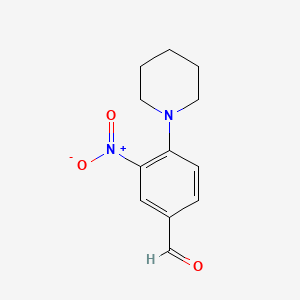

3-硝基-4-(哌啶-1-基)苯甲醛

描述

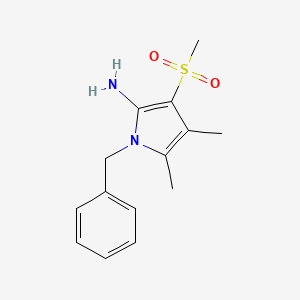

The compound 3-Nitro-4-(piperidin-1-yl)benzaldehyde is a chemically synthesized molecule that is of interest in various chemical industries, including pharmaceuticals, perfumery, and organic synthesis. It is a derivative of benzaldehyde with a nitro group and a piperidinyl substituent, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes, such as 3-nitrobenzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid conditions. The meta-substituted isomer, which is relevant to the compound , is the main reaction product, and its yield can be affected by the composition of the mixed acid used in the nitration process . Additionally, the synthesis of related compounds involves the condensation of piperidin-4-yl-diphenyl-methanol with nitro-substituted benzene sulfonylchloride . Furthermore, piperidine itself has been used as a catalyst in the Knoevenagel condensation reaction to produce nitro-substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of related nitro-substituted compounds has been characterized by various spectroscopic techniques and, in some cases, by X-ray crystallography. For instance, a compound with a piperidine ring and a nitro-substituted benzene sulfonyl group has been found to crystallize in the monoclinic crystal class, with the piperidine ring adopting a chair conformation . This information is valuable for understanding the conformational preferences of the piperidine moiety in 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzaldehydes can vary depending on the position of the nitro group. For example, 2- and 3-nitrobenzaldehydes react with 2-acylphenols to afford flavones and flavanones, respectively, under certain conditions . This suggests that the nitro group in the 3-position could influence the chemical reactions of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, potentially leading to the formation of unique products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzaldehydes are influenced by the presence of the nitro group and other substituents. The nitro group is an electron-withdrawing group that can affect the electron density of the benzaldehyde ring, thereby influencing its reactivity . The piperidine ring, being a cyclic secondary amine, can also impact the molecule's properties, such as solubility and boiling point. While specific data on 3-Nitro-4-(piperidin-1-yl)benzaldehyde is not provided, insights can be drawn from related compounds. For example, the crystal structure analysis of a piperidine-containing compound reveals a distorted tetrahedral geometry around the sulfur atom, which could be indicative of the steric and electronic effects imposed by the piperidine ring and nitro group .

科学研究应用

Piperidine-mediated Annulation Reactions

研究表明,哌啶在与2-酰基苯酚和硝基苯甲醛的环化反应中的实用性,产生3-苯并呋喃酮和黄酮。这些反应,特别是与4-硝基苯甲醛一起,由于其高产率和4-硝基团对区域选择性产物形成的影响而显著。这突显了3-硝基-4-(哌啶-1-基)苯甲醛在促进特定有机转化中的潜力 (Verma, Kundi, & Ahmed, 2015)。

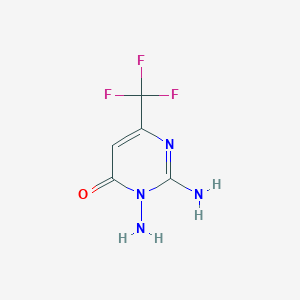

Catalysis in the Preparation of Dihydropyridines

在一项探索碱性碳作为催化剂的研究中,研究了各种苯甲醛,包括硝基取代的苯甲醛,与氰乙酸乙酯的缩合反应。所得产物可作为1,4-二氢吡啶衍生物的前体,常用于制药业作为钙通道阻滞剂。这表明了3-硝基-4-(哌啶-1-基)苯甲醛在合成医药相关化合物中的潜在作用 (Perozo-Rondón等,2006)。

Synthesis of 1,2,3-Triazole-Linked Cyclohexanones

一项关注从环己酮出发合成新型1,2,3-三唑-4-连接环己酮的研究,突显了4-硝基苯甲醛与恩酮衍生物的反应性。这种合成途径,涉及化合物如3-硝基-4-(哌啶-1-基)苯甲醛,可能对新药物的开发产生影响,考虑到它们在癌细胞系中的细胞毒活性评估 (Mahdavi et al., 2016)。

Structural and Spectroscopic Studies in Coordination Chemistry

涉及合成和结构表征各种化合物的研究,包括哌啶和硝基苯甲醛衍生物,有助于理解它们的光物理行为和在配位化学中的潜在应用。这一研究领域可能与3-硝基-4-(哌啶-1-基)苯甲醛在开发新材料或催化系统方面相关 (Saha, 2002)。

Bioactivity Study of Benzamides and their Metal Complexes

一项关于合成和生物活性的研究,涉及新型苯酰胺及其铜和钴络合物,源自苯酰胺、哌啶和取代苯甲醛的缩合,表明潜在的生物医药应用。这些络合物的抗菌活性,尤其是铜络合物,被认为是显著的,暗示了3-硝基-4-(哌啶-1-基)苯甲醛在药物化学和药物开发中的潜在应用领域 (Khatiwora et al., 2013)。

安全和危害

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

As a piperidine derivative, 3-Nitro-4-(piperidin-1-yl)benzaldehyde has potential applications in the synthesis of various pharmaceutical compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring new applications of this compound.

属性

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNMEAFYZHALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371817 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

CAS RN |

39911-29-0 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)